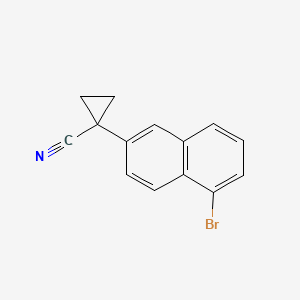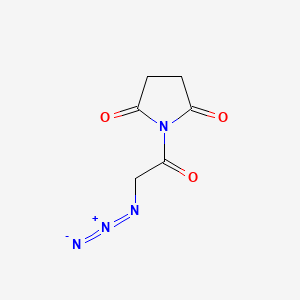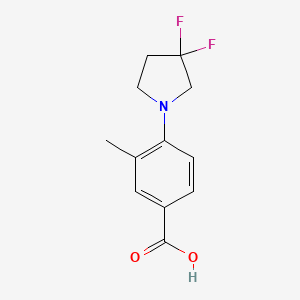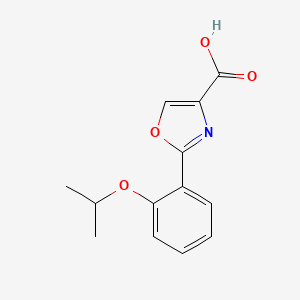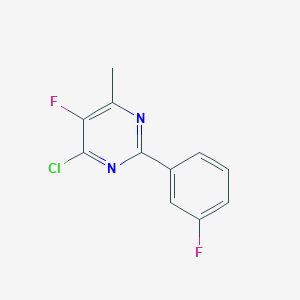
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound It is characterized by the presence of a pyrimidine ring substituted with chlorine, fluorine, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 2,4-dichloro-5-fluoropyrimidine, and methyl iodide.
Nucleophilic Substitution: The 3-fluoroaniline undergoes nucleophilic substitution with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate.
Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and methyl iodide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-5-fluoro-2-(3-chlorophenyl)-6-methylpyrimidine
- 4-Chloro-5-fluoro-2-(3-bromophenyl)-6-methylpyrimidine
- 4-Chloro-5-fluoro-2-(3-methylphenyl)-6-methylpyrimidine
Uniqueness
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of multiple fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in drug design and materials science.
Eigenschaften
Molekularformel |
C11H7ClF2N2 |
|---|---|
Molekulargewicht |
240.63 g/mol |
IUPAC-Name |
4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H7ClF2N2/c1-6-9(14)10(12)16-11(15-6)7-3-2-4-8(13)5-7/h2-5H,1H3 |
InChI-Schlüssel |
CLUOROOVISFZQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C2=CC(=CC=C2)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


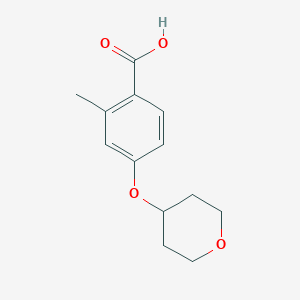
![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)

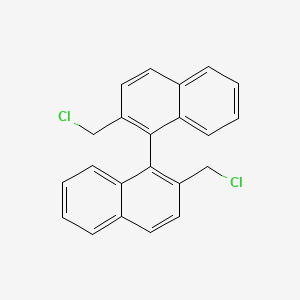
![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)
